molecular formula C18H17FN4O B2361925 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile CAS No. 1825543-93-8

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile

Cat. No.: B2361925
CAS No.: 1825543-93-8
M. Wt: 324.359
InChI Key: OTOLMLMERORMGW-UHFFFAOYSA-N
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Description

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylate and quinoxaline-2,3-dione. Compared to these compounds, 4-(7-Fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(7-fluoro-4-propyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-7-22-8-9-23(17-11-14(19)3-4-16(17)22)18(24)13-5-6-21-15(10-13)12-20/h3-6,10-11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLMLMERORMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C2=C1C=CC(=C2)F)C(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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